molecular formula C10H19NO4 B15353211 N-Boc-4-(hydroxymethyl)-pyrrolidin-2-ol

N-Boc-4-(hydroxymethyl)-pyrrolidin-2-ol

Cat. No.: B15353211
M. Wt: 217.26 g/mol
InChI Key: JHMFJHFMEWBOSH-UHFFFAOYSA-N
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Description

N-Boc-4-(hydroxymethyl)-pyrrolidin-2-ol is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a hydroxymethyl (-CH2OH) substituent at the 4-position, and a hydroxyl (-OH) group at the 2-position of the pyrrolidine ring. Its stereochemical configuration is critical; for example, the (2S,4R) isomer (synonyms: trans-1-tert-butoxycarbonyl-(2S)-hydroxymethyl-4-hydroxypyrrolidine) has been documented in synthesis and characterization studies . The compound’s InChI identifier (InChI=1/C10H19NO4/c1-10(2,3)15-9(14)11-5-8(13)4-7(11)6-12/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m0/s1) confirms its stereochemistry and functional group arrangement .

This compound is often utilized as an intermediate in pharmaceuticals, particularly in peptidomimetics and prodrug design.

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

tert-butyl 2-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-7(6-12)4-8(11)13/h7-8,12-13H,4-6H2,1-3H3

InChI Key

JHMFJHFMEWBOSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1O)CO

Origin of Product

United States

Scientific Research Applications

N-Boc-4-(hydroxymethyl)-pyrrolidin-2-ol is widely used in scientific research due to its versatility and reactivity. Its applications include:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Medicine: It is employed in the development of new drugs and therapeutic agents.

  • Industry: this compound is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which N-Boc-4-(hydroxymethyl)-pyrrolidin-2-ol exerts its effects depends on its specific application. For example, in drug development, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. The Boc-protecting group ensures stability and selectivity during synthesis, while the hydroxymethyl group provides reactivity for further modifications.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

  • Receptor Binding: It can bind to receptors and modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Functional Group Variations

The following table highlights key structural and pharmacological differences between N-Boc-4-(hydroxymethyl)-pyrrolidin-2-ol and analogous pyrrolidine derivatives:

Compound Name Molecular Formula Functional Groups Pharmacological Notes References
This compound C10H19NO4 Boc, -CH2OH (C4), -OH (C2) Enhanced solubility; prodrug potential
(S)-Boc-5-oxopyrrolidine-2-carboxylic acid C10H15NO5 Boc, -COOH (C2), =O (C5) Used in peptide synthesis; lower polarity due to ketone
(2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid C10H17NO5 Boc, -COOH (C2), -OH (C4) Stereospecific activity in enzyme inhibition
Fmoc-Dab(Boc)-OH C24H28N2O6 Fmoc, Boc, -COOH Limited toxicological data; peptide linker

Key Differences and Implications

Hydroxymethyl vs. Carboxylic Acid/Ketone Groups :

  • The hydroxymethyl group in this compound increases hydrophilicity compared to carboxylic acid or ketone-containing analogs (e.g., (S)-Boc-5-oxopyrrolidine-2-carboxylic acid). This improves bioavailability, a critical factor in drug design .
  • Carboxylic acid derivatives (e.g., (2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid) are more reactive, enabling covalent bonding in peptides but may reduce membrane permeability .

Stereochemical Impact :

  • The (2S,4R) configuration of this compound contrasts with the (2R,4R) configuration in carboxylic acid analogs. Stereochemistry influences target binding; for instance, D-proline derivatives often exhibit distinct biological activities compared to L-forms .

Biological Activity :

  • Hydroxymethylated analogs, unlike prodrugs, often act directly without biotransformation. This contrasts with esters or ketones, which may require metabolic activation .

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